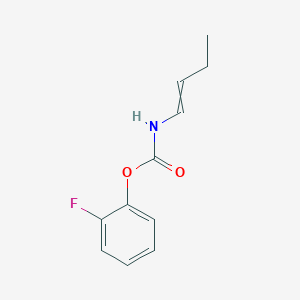
2-Fluorophenyl but-1-en-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorophenyl but-1-en-1-ylcarbamate is an organic compound that features a fluorinated phenyl group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorophenyl but-1-en-1-ylcarbamate typically involves the reaction of 2-fluorophenyl isocyanate with but-1-en-1-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluorophenyl but-1-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted phenyl carbamates.
Scientific Research Applications
2-Fluorophenyl but-1-en-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials
Mechanism of Action
The mechanism by which 2-Fluorophenyl but-1-en-1-ylcarbamate exerts its effects involves the interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key metabolic processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenyl isocyanate
- 2-Fluorophenyl carbamate
- But-1-en-1-ylcarbamate
Uniqueness
2-Fluorophenyl but-1-en-1-ylcarbamate is unique due to the presence of both a fluorinated phenyl group and a but-1-en-1-yl moiety. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .
Properties
CAS No. |
88310-13-8 |
|---|---|
Molecular Formula |
C11H12FNO2 |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
(2-fluorophenyl) N-but-1-enylcarbamate |
InChI |
InChI=1S/C11H12FNO2/c1-2-3-8-13-11(14)15-10-7-5-4-6-9(10)12/h3-8H,2H2,1H3,(H,13,14) |
InChI Key |
FLAXBPHRJTTXTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CNC(=O)OC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















